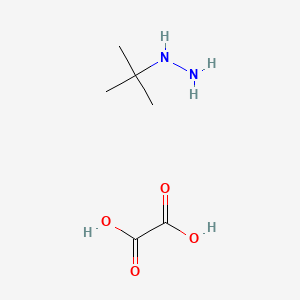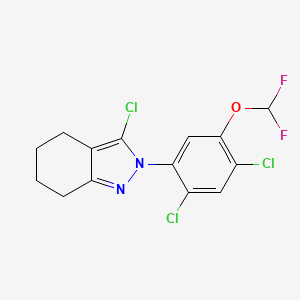
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenol with 1-hydroxypropan-2-one in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one.
Reduction: Formation of 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives of the benzopyran ring.
Aplicaciones Científicas De Investigación
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzopyran ring can interact with cellular membranes, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol
- 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one
- 2-Ethyl-6-(1-chloropropan-2-yl)-4H-1-benzopyran-4-one
Uniqueness
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
58282-54-5 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2-ethyl-6-(1-hydroxypropan-2-yl)chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-3-11-7-13(16)12-6-10(9(2)8-15)4-5-14(12)17-11/h4-7,9,15H,3,8H2,1-2H3 |
Clave InChI |
QONBZVGEMCBTOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C2=C(O1)C=CC(=C2)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)





![1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8704270.png)

